molecular formula C13H10FNO2 B3095163 3-Amino-5-(3-fluorophenyl)benzoic acid CAS No. 1261927-95-0

3-Amino-5-(3-fluorophenyl)benzoic acid

Cat. No.: B3095163
CAS No.: 1261927-95-0
M. Wt: 231.22 g/mol
InChI Key: VPINMYVZBWWVFP-UHFFFAOYSA-N
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Description

3-Amino-5-(3-fluorophenyl)benzoic acid (CAS 1261927-95-0) is a high-value biphenyl derivative with the molecular formula C13H10FNO2 and a molecular weight of 231.22 g/mol . This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical research and development. Its structure, featuring both an aromatic amine and a carboxylic acid functional group on a biphenyl scaffold, allows for further functionalization, making it a key intermediate in the synthesis of more complex molecules . The compound is characterized by a molecular polarity surface area of 63.3 Ų . Researchers utilize this chemical exclusively in laboratory settings. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic purposes. For comprehensive handling and safety information, please refer to the relevant Material Safety Data Sheet.

Properties

IUPAC Name

3-amino-5-(3-fluorophenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO2/c14-11-3-1-2-8(5-11)9-4-10(13(16)17)7-12(15)6-9/h1-7H,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPINMYVZBWWVFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=CC(=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688741
Record name 5-Amino-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-95-0
Record name 5-Amino-3'-fluoro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 3 Amino 5 3 Fluorophenyl Benzoic Acid

Retrosynthetic Analysis of the Chemical Compound

A retrosynthetic analysis of 3-Amino-5-(3-fluorophenyl)benzoic acid identifies two primary disconnection points for strategic bond formation: the C-C bond of the biaryl system and the C-N bond of the amino group.

Disconnection of the Biaryl C-C Bond: This is the most common and logical approach. It simplifies the molecule into two key precursors: a substituted aminobenzoic acid and a fluorophenyl component. This pathway directly leads to the use of powerful cross-coupling reactions like the Suzuki-Miyaura coupling. The synthons for this disconnection are an electrophilic 3-amino-5-halobenzoic acid (where the halogen is typically bromine or iodine) and a nucleophilic 3-fluorophenyl organometallic reagent (such as a boronic acid).

Disconnection of the C-N Bond: An alternative disconnection involves the formation of the carbon-nitrogen bond as a final step. This would require a precursor such as 3-bromo-5-(3-fluorophenyl)benzoic acid, which would then undergo amination. This route, often achievable via a Buchwald-Hartwig amination, is generally considered less direct for this specific target molecule compared to the C-C bond formation strategy.

Based on precursor availability and reaction efficiency, the disconnection of the biaryl C-C bond is the preferred strategy for synthesizing this compound.

Precursor Synthesis and Functional Group Transformations

The primary fluorophenyl precursor for the Suzuki-Miyaura coupling is 3-fluorophenylboronic acid. This compound is commercially available but can also be synthesized in the laboratory. A standard method involves the formation of a Grignard reagent from 1-bromo-3-fluorobenzene, followed by reaction with a trialkyl borate (B1201080) and subsequent acidic hydrolysis.

Table 1: Synthesis of 3-Fluorophenylboronic Acid

Step Reactants Reagents Product
1 1-Bromo-3-fluorobenzene Magnesium (Mg), Anhydrous Ether 3-Fluorophenylmagnesium bromide
2 3-Fluorophenylmagnesium bromide Trimethyl borate (B(OMe)₃) Borate ester intermediate

This sequence provides a reliable route to the necessary fluorophenyl substructure required for the subsequent cross-coupling step. orgsyn.orggoogle.com

The complementary precursor is an aminobenzoic acid derivative, typically 3-amino-5-bromobenzoic acid. chemimpex.com The synthesis of this intermediate can be achieved through several routes. One common method involves the bromination of a suitable benzoic acid derivative followed by manipulation of the functional groups. For instance, starting from 3-nitrobenzoic acid, bromination can be directed to the 5-position, followed by reduction of the nitro group to an amine. An alternative synthesis starts from 3-bromotoluene, which is oxidized to 3-bromobenzoic acid, followed by nitration and reduction. chemicalbook.com

Table 2: Example Synthesis of 3-Amino-5-bromobenzoic acid

Step Starting Material Reagents Intermediate/Product
1 3-Nitrobenzoic acid Br₂, FeBr₃ 3-Bromo-5-nitrobenzoic acid

The availability of these precursors is crucial for the direct synthesis pathways discussed below. chemicalbook.com

Direct Synthesis Pathways for this compound

With the key precursors in hand, direct C-C bond-forming reactions can be employed to construct the final molecule.

The Suzuki-Miyaura reaction is a highly effective method for forming the biaryl C-C bond in this compound. mdpi.comtcichemicals.com This palladium-catalyzed cross-coupling reaction joins the 3-fluorophenylboronic acid with 3-amino-5-bromobenzoic acid. researchgate.net

The reaction is typically carried out in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components can significantly influence the reaction's yield and efficiency.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling

Component Examples Purpose
Aryl Halide 3-Amino-5-bromobenzoic acid Electrophilic partner
Boronic Acid 3-Fluorophenylboronic acid Nucleophilic partner
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ Catalyzes the C-C bond formation
Ligand PPh₃, SPhos, XPhos Stabilizes the palladium catalyst and facilitates the catalytic cycle
Base K₂CO₃, Cs₂CO₃, K₃PO₄ Activates the boronic acid and neutralizes acid formed

| Solvent | Toluene/Water, Dioxane, DMF | Solubilizes reactants and reagents |

The reaction proceeds via a catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

While the Suzuki-Miyaura coupling is the most direct route, the Buchwald-Hartwig amination represents an alternative strategy based on forming the C-N bond. wikipedia.orgacsgcipr.org This approach is generally less favored for this specific target due to the need to first synthesize the biaryl precursor, 3-bromo-5-(3-fluorophenyl)benzoic acid.

However, the Buchwald-Hartwig amination is a powerful tool for creating C-N bonds and could be employed if the appropriate biaryl halide precursor were readily available. libretexts.org The reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine in the presence of a strong base. organic-chemistry.orgresearchgate.net For the synthesis of a primary amine like the one in the target molecule, an ammonia (B1221849) equivalent such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide (LiHMDS) is often used, followed by hydrolysis.

Table 4: General Conditions for Buchwald-Hartwig Amination

Component Examples Purpose
Aryl Halide 3-Bromo-5-(3-fluorophenyl)benzoic acid Electrophilic partner
Amine Source Ammonia, LiN(SiMe₃)₂, Benzophenone imine Nucleophilic partner
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ Catalyzes the C-N bond formation
Ligand BINAP, Xantphos, Buchwald's biaryl phosphine ligands Essential for catalyst activity and stability
Base NaOt-Bu, K₃PO₄, LiHMDS Deprotonates the amine/ammonia equivalent

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are typical |

This methodology underscores the versatility of palladium catalysis in modern organic synthesis, providing an alternative, albeit more circuitous, route to the target compound.

Electrophilic/Nucleophilic Aromatic Substitution Routes

While direct electrophilic or nucleophilic aromatic substitution reactions to form the central biaryl bond of this compound are not the most common primary strategies, these reaction types are crucial for introducing the requisite amino and fluoro functionalities onto the precursor aromatic rings.

Electrophilic Aromatic Substitution is fundamental in preparing the starting materials. For instance, the nitration of a benzoic acid derivative is a classic example of introducing a nitrogen-containing functional group that can later be reduced to the target amine. The carboxyl group is a meta-directing group, which would guide the incoming nitro group to the desired position. However, direct electrophilic amination of an existing 5-arylbenzoic acid is challenging and often not regioselective.

Nucleophilic Aromatic Substitution (SNAr) offers a viable pathway, particularly for the introduction of the amino group. This reaction is most effective when the aromatic ring is activated by electron-withdrawing groups. For example, a precursor such as 3-fluoro-5-(3-fluorophenyl)nitrobenzene could potentially undergo nucleophilic aromatic substitution with an appropriate nitrogen nucleophile, followed by reduction of the nitro group. The rate and success of SNAr reactions are highly dependent on the nature of the leaving group and the electron-withdrawing substituents on the aromatic ring.

Other Coupling Reactions for Aryl-Aryl Bond Formation

The most prevalent and efficient methods for constructing the central aryl-aryl bond in molecules like this compound are transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an organoboron reagent (typically a boronic acid or ester) and an organohalide is one of the most powerful and versatile tools for biaryl synthesis. A plausible route to this compound via Suzuki coupling would involve the reaction of 3-amino-5-bromobenzoic acid with 3-fluorophenylboronic acid. The reaction is known for its high tolerance of various functional groups, making it suitable for complex molecules.

Stille Coupling: This reaction involves the coupling of an organotin compound with an organohalide, also catalyzed by palladium. While effective, the toxicity of organotin reagents has led to a preference for other methods like Suzuki coupling in many applications.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. While not a direct route to a biaryl structure in a single step, it can be a key transformation in a multi-step synthesis of precursors.

A common strategy involves performing the cross-coupling reaction on a precursor with a nitro group, which is a robust functional group that can withstand many reaction conditions. The nitro group can then be readily reduced to the desired amino group in a subsequent step. For example, 5-bromo-3-nitrobenzoic acid can be coupled with 3-fluorophenylboronic acid, followed by the reduction of the nitro group to yield the final product.

Coupling ReactionAryl Halide PrecursorOrganometallic PrecursorTypical Catalyst
Suzuki-Miyaura 3-Amino-5-bromobenzoic acid or 5-Bromo-3-nitrobenzoic acid3-Fluorophenylboronic acidPd(PPh₃)₄, Pd(OAc)₂, or other Pd complexes
Stille 3-Amino-5-bromobenzoic acid or 5-Bromo-3-nitrobenzoic acid(3-Fluorophenyl)tributylstannanePd(PPh₃)₄

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of various reaction parameters.

Catalytic Systems and Ligand Effects

For palladium-catalyzed cross-coupling reactions, the choice of the catalytic system is paramount. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the ligand play a synergistic role in the catalytic cycle, influencing the rates of oxidative addition, transmetalation, and reductive elimination.

Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), have been shown to be highly effective in promoting the coupling of challenging substrates, including those with amino groups that can potentially coordinate to the metal center and inhibit catalysis. The choice of ligand can significantly impact the reaction's efficiency and the required catalyst loading.

Catalyst/Ligand CombinationSubstrate TypeAdvantage
Pd(PPh₃)₄General purposeCommercially available, well-established
Pd(OAc)₂ / SPhosElectron-rich or sterically hindered aryl halidesHigh turnover numbers, mild reaction conditions
Pd₂(dba)₃ / XPhosChallenging couplings, including heteroaryl substratesBroad substrate scope, high yields

Solvent Selection and Temperature Regimes

The selection of the solvent system is critical for both solubility of the reactants and the progress of the reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and an aqueous base is commonly employed. Solvents like dioxane, toluene, and dimethylformamide (DMF) are frequently used. The choice of solvent can influence the reaction rate and selectivity.

Temperature is another crucial parameter. While some modern catalytic systems allow for reactions to proceed at room temperature, many cross-coupling reactions require heating to achieve reasonable reaction times and yields. The optimal temperature will depend on the specific substrates, catalyst, and solvent used.

Solvent SystemTypical Temperature RangeNotes
Toluene / H₂O80-110 °CGood for a wide range of substrates.
Dioxane / H₂O80-100 °COften used for its good solvating properties.
DMF / H₂ORoom Temperature - 100 °CCan facilitate reactions at lower temperatures.

High-Throughput Synthesis and Parallel Approaches

The principles of high-throughput synthesis and parallel chemistry are increasingly applied to the rapid generation of libraries of compounds for drug discovery and materials science. For the synthesis of analogues of this compound, automated and semi-automated solution-phase synthesis platforms can be employed. nih.govacs.org These approaches often utilize solid-supported reagents and scavengers to simplify the purification process, allowing for the rapid synthesis of a matrix of compounds by varying the coupling partners.

Purification and Isolation Techniques in Chemical Synthesis

The final stage of any chemical synthesis is the purification and isolation of the target compound in high purity. For this compound, a combination of techniques is typically employed.

Extraction: After the reaction is complete, an initial workup involving liquid-liquid extraction is used to separate the product from the reaction mixture. The pH of the aqueous phase is often adjusted to ensure the carboxylic acid is in its desired protonation state for efficient extraction.

Crystallization: Recrystallization from a suitable solvent or solvent mixture is a powerful technique for purifying solid compounds. The choice of solvent is critical and is often determined empirically.

Chromatography: Column chromatography using silica (B1680970) gel is a common method for separating the desired product from byproducts and unreacted starting materials. The choice of eluent (solvent system) is optimized to achieve good separation.

Ion-Exchange Chromatography: Given the presence of both an acidic (carboxylic acid) and a basic (amino) group, ion-exchange chromatography can be a highly effective purification method. google.com By using a suitable ion-exchange resin, the amphoteric nature of the molecule can be exploited to achieve high levels of purity.

The final purity of the compound is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Derivatization of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Reactions Involving the Aromatic Amino Group

The aromatic amino group in 3-amino-5-(3-fluorophenyl)benzoic acid is a versatile functional handle for a variety of chemical modifications, including acylation, sulfonylation, alkylation, arylation, diazotization, and the formation of imines.

The nucleophilic amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides to form the corresponding amides. For instance, the reaction of an aminobenzoic acid with acetic anhydride (B1165640) typically proceeds under gentle heating to yield the N-acetyl derivative. This reaction is often used as a protective strategy for the amino group to prevent its oxidation or other undesired reactions during subsequent transformations of the molecule.

Table 1: Examples of Acylation Reactions of Aminobenzoic Acids

Amine Reactant Acylating Agent Product Reference
2-Aminobenzoic acid Acetic anhydride 2-(N-acetylamino)benzoic acid

Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides in the presence of a base. This reaction leads to the formation of stable sulfonamides. A general method for the synthesis of sulfonamide carboxylic acid derivatives involves the reaction of an amino acid with a sulfonyl chloride in an aqueous solution of sodium carbonate. These sulfonamide derivatives are of interest in medicinal chemistry.

Table 2: Synthesis of Sulfonamide Derivatives

Amine Reactant Sulfonylating Agent Base Product Reference

N-alkylation of the amino group in aminobenzoic acid derivatives can be challenging due to the potential for overalkylation, leading to mixtures of primary, secondary, and tertiary amines. However, methods for the selective N-alkylation of amino acid esters using alcohols as alkylating agents in the presence of a ruthenium catalyst have been developed. The direct alkylation with alkyl halides can also be performed, often requiring a base to neutralize the hydrogen halide formed.

N-arylation of the amino group is a powerful tool for the synthesis of diarylamines and is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically involves an aryl halide or triflate, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. The reaction conditions can be tuned to achieve high yields and selectivity for the desired N-arylated product.

Table 3: Buchwald-Hartwig Amination of Amines

Amine Aryl Halide/Triflate Catalyst System (Pd catalyst/Ligand) Base Product Reference
Primary/Secondary Amines Aryl halides/triflates Pd(0) or Pd(II)/Phosphine ligand NaOt-Bu, Cs2CO3, K3PO4 N-Aryl amine

The aromatic amino group can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl, Br) or cyanide (CN), using a copper(I) salt as a catalyst. This provides a valuable method for introducing a range of functional groups onto the aromatic ring that are not easily introduced by other means. For example, diazotization of 4-aminobenzoic acid followed by a Sandmeyer reaction with CuCN would yield 4-cyanobenzoic acid, which can then be hydrolyzed to terephthalic acid.

Table 4: Examples of Sandmeyer Reactions on Aminobenzoic Acids

Starting Material Reagents Product Reference
4-Aminobenzoic acid 1. NaNO2, H2SO4, 0°C; 2. CuCN 4-Cyanobenzoic acid

The amino group of this compound can undergo condensation with aldehydes and ketones to form Schiff bases (imines). This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. The reaction of various aminobenzoic acids with different benzaldehyde (B42025) derivatives has been reported to yield a wide range of Schiff bases with potential biological activities.

Reactions Involving the Benzoic Acid Carboxyl Group

The carboxyl group of this compound is susceptible to reactions typical of carboxylic acids, primarily involving nucleophilic acyl substitution.

Esterification of the carboxylic acid group can be readily achieved through the Fischer esterification reaction, which involves heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and to obtain high yields of the ester, it is common to use a large excess of the alcohol or to remove the water formed during the reaction.

Table 5: Fischer Esterification of Aminobenzoic Acid Derivatives

Carboxylic Acid Alcohol Acid Catalyst Product Reference
p-Aminobenzoic acid Ethanol H2SO4 Benzocaine (Ethyl p-aminobenzoate)
4-Amino-3-nitrobenzoic acid Methanol H2SO4 4-Amino-3-nitrobenzoic acid methyl ester

Amidation of the carboxyl group to form amides requires the activation of the carboxylic acid or the use of coupling agents. Direct reaction with an amine is generally not feasible under mild conditions. Common methods for amide bond formation include the conversion of the carboxylic acid to a more reactive acyl chloride, followed by reaction with an amine, or the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP). These coupling agents activate the carboxylic acid in situ, allowing for its reaction with an amine to form the amide bond under mild conditions.

Table 6: Amidation of Carboxylic Acids using Coupling Agents

Carboxylic Acid Amine Coupling Agent Product Reference
Various carboxylic acids Various amines DCC Amides

Reduction to Alcohols and Oxidation to Other Carboxylic Acid Forms

The functional groups of this compound are susceptible to both reduction and oxidation under appropriate conditions.

Reduction: The carboxylic acid group can be reduced to a primary alcohol, yielding (3-amino-5-(3-fluorophenyl)phenyl)methanol. This transformation typically requires strong reducing agents. A common method for the reduction of N-protected amino acids involves the formation of a reactive mixed-anhydride with ethyl chloroformate, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in water. core.ac.uk Other powerful reagents like lithium aluminum hydride (LiAlH₄) are also effective for the direct reduction of carboxylic acids to alcohols. stackexchange.com However, care must be taken as the amino group may require protection to prevent side reactions. The use of NaBH₄ in combination with iodine (I₂) in an anhydrous solvent like THF has also been shown to be an effective system for reducing both N-protected and unprotected amino acids to their corresponding amino alcohols. stackexchange.com

Oxidation: The primary amino group is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, it can be converted to various oxidation states, such as nitroso or nitro groups. For instance, the N-oxidation of p-aminobenzoic acid to p-nitrobenzoic acid has been achieved using biocatalysis with whole cells of Streptomyces griseus. researchgate.net Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are also commonly used for the oxidation of anilines to nitro compounds. Conversely, the aromatic rings are generally stable to oxidation except under harsh conditions that would likely degrade the entire molecule. Enzymatic oxidation of aminobenzoic acids, leading to the complete degradation to carbon dioxide, water, and ammonia (B1221849), has also been reported using enzymes from soil bacteria. nih.gov

Table 1: Summary of Potential Reduction and Oxidation Reactions

Transformation Reagent/Method Product
Reduction

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, from aminobenzoic acids can be achieved under various conditions. The stability of benzoic acid itself is high, but the presence of the amino group can facilitate this reaction. researchgate.net

Acid-catalyzed decarboxylation is a known pathway for aminobenzoic acids like anthranilic acid (2-aminobenzoic acid). researchgate.netcdnsciencepub.com The mechanism is thought to involve a bimolecular electrophilic substitution, where a proton attack is the rate-determining step. researchgate.net Heating the compound in an acidic aqueous solution can promote the loss of carbon dioxide. google.com For substituted 4-aminobenzoic acids, the rate of decarboxylation in acidic solutions is influenced by the nature and position of other substituents on the ring. researchgate.net Thermal decarboxylation, either by heating the compound above its melting point or in a high-boiling solvent, is another potential route, though it may require high temperatures. cdnsciencepub.comgoogle.com Enzymatic decarboxylation of aminobenzoates has also been documented, offering a milder, biological alternative. acs.org

Formation of Acid Halides and Anhydrides

The carboxylic acid functionality of this compound can be readily converted into more reactive derivatives such as acid halides and anhydrides. These derivatives are valuable intermediates for acylation reactions.

Acid Halides: The most common method for preparing acid chlorides from carboxylic acids is by reaction with thionyl chloride (SOCl₂). libretexts.orglibretexts.orgchadsprep.com This reaction proceeds via a nucleophilic acyl substitution mechanism. Similarly, acid bromides can be synthesized using reagents like phosphorus tribromide (PBr₃). libretexts.org Given the presence of the amino group, it may need to be protected (e.g., as an amide or carbamate) prior to treatment with these halogenating agents to prevent unwanted side reactions.

Anhydrides: Acid anhydrides can be formed through the reaction of an acid chloride with a carboxylate salt. This allows for the synthesis of both symmetrical and unsymmetrical anhydrides. libretexts.org Alternatively, direct dehydration of the carboxylic acid, for example by heating with a dehydrating agent like acetic anhydride, can produce the corresponding anhydride, though this is more typically used for forming cyclic anhydrides from dicarboxylic acids.

Table 2: Reagents for Acid Derivative Formation

Derivative Reagent(s)
Acid Chloride Thionyl chloride (SOCl₂)
Acid Bromide Phosphorus tribromide (PBr₃)
Acid Anhydride Acid chloride + Carboxylate salt

Reactivity of the Fluorophenyl Moiety

The 3-fluorophenyl group introduces specific reactivity patterns due to the electronic properties of the fluorine atom.

Aromatic Substitution Reactions on the Fluorophenyl Ring

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iq This is due to the opposing inductive and resonance effects of the halogen. Fluorine is highly electronegative, withdrawing electron density from the ring through the sigma bond (inductive effect), which deactivates the ring towards electrophilic attack. However, it can donate electron density through its lone pairs via resonance, directing incoming electrophiles to the positions ortho and para to itself. In the 3-fluorophenyl ring of the target molecule, the positions ortho (C2', C4') and para (C6') to the fluorine are activated by resonance. The existing substituent at the C1' position will also influence the regioselectivity of further substitution.

Conversely, the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions, particularly if the ring is activated by strongly electron-withdrawing groups at the ortho and/or para positions. uomustansiriyah.edu.iqlibretexts.org For a nucleophile to replace the fluorine, the ring must be sufficiently electron-deficient to stabilize the intermediate negative charge (a Meisenheimer complex). libretexts.org In this compound, the fluorophenyl ring lacks strong activating groups for SNA_r, making this type of reaction challenging without further modification. nih.gov

Palladium-Catalyzed Cross-Coupling at the Fluorine Position

The activation of carbon-fluorine (C-F) bonds for cross-coupling reactions is a significant challenge in organic synthesis due to the high C-F bond energy. rsc.org While palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura, Stille, and Hiyama are well-established for aryl chlorides, bromides, and iodides, their application to aryl fluorides is less common and typically requires specific conditions. thieme-connect.com

Successful palladium-catalyzed cross-coupling of aryl fluorides has been achieved, but it often necessitates the presence of electron-deficient aromatic rings. rsc.orgdntb.gov.uarsc.org For example, aryl fluorides bearing a nitro group ortho to the fluorine can undergo Suzuki-Miyaura, Stille, and Buchwald-Hartwig couplings. rsc.org The electron-withdrawing group activates the C-F bond toward oxidative addition to the palladium(0) catalyst. rsc.org For this compound, the absence of such strong electron-withdrawing groups on the fluorophenyl ring makes direct palladium-catalyzed cross-coupling at the fluorine position synthetically difficult under standard conditions.

Cyclization Reactions and Heterocycle Formation

The presence of both an amino group and a carboxylic acid group on the same aromatic ring makes this compound a prime candidate for intramolecular cyclization reactions to form various heterocyclic systems. Anthranilic acid (2-aminobenzoic acid) and its derivatives are well-known precursors for a wide range of heterocycles, including quinazolinones, benzodiazepines, and benzoxazinones. nih.govcore.ac.uk

By analogy, this compound could undergo similar transformations. For example, reaction with an acid anhydride or acid chloride could lead to an N-acylated intermediate, which could then cyclize upon dehydration to form a benzoxazinone (B8607429) derivative. nih.govnih.govresearchgate.net The synthesis of 1H-benzo[d] dntb.gov.uanih.govoxazine-2,4-diones from 2-aminobenzoic acids often involves initial N-protection (e.g., with Cbz or Fmoc groups) followed by cyclization with thionyl chloride. nih.gov Reaction with isocyanates or isothiocyanates could provide precursors for quinazoline-diones or -thiones. Furthermore, condensation reactions involving the amino group and a suitable bifunctional reagent, followed by cyclization involving the carboxylic acid, can open pathways to a diverse array of fused heterocyclic structures. nih.govnih.gov

Table 3: Potential Heterocyclic Products from Cyclization Reactions

Reactant(s) Intermediate Heterocyclic Product
Acetic Anhydride N-acetyl derivative 2-Methyl-benzoxazin-4-one derivative
Phosgene/Triphosgene Isatoic anhydride derivative Isatoic anhydride derivative
Benzyl Chloroformate, then SOCl₂ N-Cbz derivative Benzoxazine-2,4-dione derivative

Synthesis of Nitrogen-Containing Heterocycles

The bifunctional nature of 3-aminobenzoic acid derivatives, possessing both a nucleophilic amino group and an electrophilic carboxylic acid, makes them versatile precursors for the synthesis of various nitrogen-containing heterocycles. These reactions typically involve condensation with a reagent that can react with both functional groups to form a new ring system.

One common pathway is the synthesis of fused pyrimidine (B1678525) systems, such as quinazolinones. For instance, 3-aminoquinazolinones can be prepared from aminobenzoic acids through a multi-step process. This often begins with the condensation of an aminobenzoic acid with another molecule to form an intermediate amide, which is then cyclized with a source of nitrogen, like hydrazine (B178648) hydrate. While specific examples for this compound are not available, the general transformation of aminobenzoic acids into fused nitrogen heterocycles is a widely applied strategy in medicinal chemistry. mdpi.commdpi.com

Another general approach involves multicomponent reactions where an aminoazole, an aldehyde, and a CH-acidic component react to form fused heterocyclic systems. Although this applies to aminoazoles rather than aminobenzoic acids directly, it highlights the broad utility of amino groups in building complex nitrogen-containing scaffolds.

Table 1: Representative Reactions for Synthesis of Nitrogen-Containing Heterocycles from Aminobenzoic Acid Precursors This table presents generalized data and does not represent specific findings for this compound.

Precursor ClassReagentsProduct ClassReference
Aminobenzoic Acids1. Sulfonyl chlorides, 2. Methyl anthranilate, 3. Hydrazine hydrate3-AminoquinazolinonesGeneral synthetic principle
4-Aminobenzoic AcidIsophthaloyl dichloride4,4'-(isophthaloylbis(azanediyl))dibenzoic acid researchgate.net

Formation of Oxygen- and Sulfur-Containing Heterocycles

The amino and carboxylic acid groups of this compound can also serve as handles for the construction of oxygen- and sulfur-containing heterocycles.

Oxygen-Containing Heterocycles: The synthesis of oxazoles and their fused analogues (benzoxazoles) often starts from precursors containing vicinal amino and hydroxyl groups. However, aminobenzoic acids can be precursors to related structures like benzoxazinones. For example, the reaction of an aminobenzoic acid with an acid anhydride or acid chloride can lead to an N-acylated intermediate, which can subsequently undergo intramolecular cyclization via dehydration to form a benzoxazinone ring. General methods for synthesizing oxazoles often involve the reaction of carboxylic acids with isocyanoacetates, a transformation that could potentially be applied to derivatives of the title compound. nih.govorganic-chemistry.orgwikipedia.org

Sulfur-Containing Heterocycles: The synthesis of thiazoles, a prominent class of sulfur-containing heterocycles, can be achieved through various methods. The Hantzsch thiazole (B1198619) synthesis, for instance, involves the reaction of a thioamide with an α-haloketone. A compound like this compound could be converted to a corresponding thioamide derivative, which would then be a suitable precursor for this cyclization. nih.govorganic-chemistry.org Alternatively, the synthesis of 2-aminobenzothiazoles can be accomplished by reacting aminobenzoic acid esters with potassium thiocyanate (B1210189) and bromine in acetic acid, a method that establishes the thiazole ring fused to the benzene (B151609) core. nih.govacs.orgijcmas.com

Table 2: General Methodologies for Oxygen- and Sulfur-Containing Heterocycle Synthesis This table presents generalized data and does not represent specific findings for this compound.

Heterocycle ClassGeneral PrecursorsKey ReagentsReaction TypeReference
OxazolesCarboxylic AcidsIsocyanoacetates, Triflylpyridinium reagentCondensation/Cyclization nih.gov
BenzoxazinonesAminobenzoic AcidsAcid Anhydrides/ChloridesAcylation/Intramolecular CyclizationGeneral synthetic principle
ThiazolesThioamides, α-haloketonesN/AHantzsch Synthesis nih.gov
BenzothiazolesAminobenzoatesKSCN, Bromine, Acetic AcidCyclization nih.govacs.org

Stereoselective Transformations and Chiral Derivatization

The molecule this compound is achiral and therefore does not undergo stereoselective transformations on its own. However, its functional groups—the primary amine and the carboxylic acid—are suitable sites for reaction with chiral derivatizing agents (CDAs). This process, known as chiral derivatization or indirect chiral analysis, is a powerful technique used to separate and analyze enantiomers of other chiral molecules or to introduce a chiral center into an achiral molecule for specific applications.

The primary amino group can react with various CDAs. For example, reaction with (+) or (−)-1-(9-Fluorenyl)ethyl chloroformate (FLEC) would yield diastereomeric carbamates. Similarly, Edman-type reagents like (R/S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole (DBD-PyNCS) react with primary amines to form fluorescent diastereomeric thiourea (B124793) derivatives. nih.gov These diastereomers possess different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC. nih.gov

The carboxylic acid group can also be a site for derivatization. It can be coupled with a chiral amine, such as (S)-anabasine, using condensation agents to form diastereomeric amides. nih.gov This approach is particularly useful for improving detectability in mass spectrometry. nih.gov

Table 3: Common Chiral Derivatizing Agents (CDAs) for Amino and Carboxylic Acid Groups This table presents generalized data and does not represent specific findings for this compound.

Functional Group TargetedChiral Derivatizing Agent (CDA)Resulting DerivativeAnalytical UtilityReference
Amino Group(+)-1-(9-Fluorenyl)ethyl chloroformate (FLEC)Diastereomeric CarbamatesHPLC-UV/Fluorescence nih.gov
Amino Group(R/S)-DBD-PyNCSDiastereomeric ThioureasHPLC-Fluorescence nih.gov
Carboxylic Acid Group(S)-AnabasineDiastereomeric AmidesLC-MS nih.gov
Carboxylic Acid Group(S)(+)-1-(2-pyrrolidinylmethyl)-pyrrolidine ((S)-PMP)Diastereomeric AmidesLC-MS nih.gov

Coordination Chemistry and Metal Complexes of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Structural Characterization of Coordination Compounds

Further investigation into the coordination chemistry of this specific ligand is required within the scientific community before a comprehensive and accurate article on this topic can be produced.

Based on a comprehensive search of available scientific literature, there is currently no specific research published on the coordination chemistry and metal complexes of the compound 3-Amino-5-(3-fluorophenyl)benzoic acid .

Therefore, it is not possible to provide a detailed, informative, and scientifically accurate article following the requested outline. The specific experimental data and theoretical calculations required for the sections below have not been reported for this particular ligand.

Potential Applications of Coordination Complexes in Catalysis

Homogeneous and Heterogeneous Catalysis:There are no reports on the use of metal complexes of this compound in either homogeneous or heterogeneous catalysis.

To fulfill the request, foundational research, including the synthesis and characterization of these specific metal complexes, would need to be conducted and published by the scientific community.

Research Findings on this compound in Chiral Catalysis Remain Undisclosed in Current Scientific Literature

Intensive searches of available scientific databases and scholarly articles have yielded no specific research detailing the coordination chemistry or the application of this compound in chiral catalysis with enantioselective ligands. While the fields of coordination chemistry and asymmetric catalysis are robust areas of study, the specific use of this particular compound as a ligand or precursor for catalysts in enantioselective reactions is not documented in the reviewed literature.

The inquiry into the coordination chemistry and metal complexes of this compound, particularly concerning its role in chiral catalysis, is a highly specialized area of research. The development of new ligands for enantioselective catalysis is a continuous effort in synthetic chemistry, aimed at creating more efficient and selective catalysts for the synthesis of chiral molecules, which are of paramount importance in pharmaceuticals, agrochemicals, and fine chemicals.

Typically, ligands designed for chiral catalysis possess specific structural features that enable them to create a chiral environment around a metal center. These features often include elements of chirality within the ligand itself, such as chiral centers or axial chirality, which are then transferred to the catalytic process, favoring the formation of one enantiomer of the product over the other. Amino acids and their derivatives are frequently explored as potential chiral ligands due to their natural chirality and the presence of multiple coordination sites (the amino and carboxyl groups).

However, for this compound, there is no available data to construct a detailed analysis as per the requested outline. The scientific community has not published findings on the synthesis of its metal complexes for chiral applications, nor are there any reports on its performance in enantioselective transformations. Therefore, a data table of its catalytic performance or a detailed discussion of its role in chiral catalysis cannot be provided at this time.

Further research would be necessary to explore the potential of this compound in this field. Such research would involve the synthesis of the compound, its coordination to various metal centers, the characterization of the resulting metal complexes, and finally, the evaluation of these complexes as catalysts in a range of enantioselective reactions. Until such studies are conducted and published, the role of this compound in chiral catalysis remains an open area for investigation.

Supramolecular Chemistry and Crystal Engineering of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystalline solid is dictated by a complex interplay of various intermolecular forces. For 3-Amino-5-(3-fluorophenyl)benzoic acid, the combination of hydrogen bond donors and acceptors, along with aromatic rings, provides a platform for multiple types of interactions that would govern its crystal packing.

Hydrogen Bonding Networks Involving Amino and Carboxyl Groups

The amino (-NH₂) and carboxyl (-COOH) groups are primary sites for strong hydrogen bonding. The carboxyl group can act as both a hydrogen bond donor (from the hydroxyl part) and an acceptor (at the carbonyl oxygen). Similarly, the amino group provides two donor sites. This functionality allows for the formation of robust and predictable hydrogen-bonding patterns known as supramolecular synthons.

Halogen Bonding and Aromatic Interactions

The fluorine atom on the phenyl ring introduces the possibility of halogen bonding. Although fluorine is the least polarizable halogen and thus the weakest halogen bond donor, it can still participate in weak C-F···X interactions, where X could be an electronegative atom like oxygen or nitrogen from a neighboring molecule. These interactions, while weaker than conventional hydrogen bonds, can play a crucial role in directing the final crystal packing arrangement.

π-π Stacking and Hydrophobic Interactions

The two aromatic rings in the molecule—the benzoic acid ring and the fluorophenyl ring—are capable of engaging in π-π stacking interactions. These interactions arise from the electrostatic attraction between the electron-rich π systems of the rings. The geometry of this stacking can be either face-to-face or offset, and it contributes significantly to the stabilization of the crystal structure. Additionally, the hydrophobic nature of the phenyl rings can lead to hydrophobic interactions, further influencing the molecular assembly in the solid state.

Cocrystal and Salt Formation with Co-formers

The ability to form cocrystals or salts with other molecules, known as co-formers, is a cornerstone of crystal engineering. This strategy is often employed to modify the physicochemical properties of a target molecule without altering its covalent structure.

Design Principles for Supramolecular Synthons

The design of cocrystals of this compound would be guided by the principles of supramolecular synthons. The carboxylic acid group is a reliable synthon-forming functional group, often forming a robust heterosynthon with complementary functional groups on a co-former, such as a pyridine (B92270) nitrogen or an amide. The amino group can also form predictable hydrogen bonds with acidic co-formers. The selection of a co-former would be based on its ability to form strong and reliable intermolecular interactions with either the carboxyl or amino groups of the target molecule.

Computational Chemistry and Theoretical Investigations of 3 Amino 5 3 Fluorophenyl Benzoic Acid

Molecular Structure and Conformation Analysis

The three-dimensional arrangement of atoms and the molecule's flexibility are fundamental to its properties and interactions.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. gelisim.edu.tr For 3-Amino-5-(3-fluorophenyl)benzoic acid, this process would involve calculating the electronic structure and forces on each atom and adjusting their positions until the net forces are negligible and the total energy is minimized.

The molecule possesses several rotatable single bonds, primarily:

The bond connecting the two phenyl rings.

The bond between the benzoic acid ring and the carboxyl group.

The bond between the benzoic acid ring and the amino group.

Rotation around these bonds gives rise to different conformers (spatial arrangements of the molecule). A conformational analysis would systematically explore the potential energy surface by rotating these bonds to identify all stable conformers and the energy barriers between them. indexcopernicus.com The results would reveal the molecule's preferred shape(s) in the gas phase. The most stable conformer would likely feature a non-planar arrangement between the two aromatic rings to minimize steric hindrance.

Table 1: Illustrative Data from a Hypothetical Conformational Analysis

Conformer Dihedral Angle (Ring-Ring) Relative Energy (kJ/mol) Planarity
Conf_1 45.2° 0.00 (Most Stable) Non-planar
Conf_2 135.8° 5.12 Non-planar

| Conf_3 | 0.0° | 15.78 (Transition State) | Planar |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

Aminobenzoic acids can exist in different tautomeric forms, primarily a neutral form and a zwitterionic form, where the proton from the carboxylic acid group migrates to the amino group. researchgate.net

Neutral Form: The molecule exists with distinct amino (-NH₂) and carboxylic acid (-COOH) groups.

Zwitterionic Form: The molecule contains an ammonium (B1175870) (-NH₃⁺) and a carboxylate (-COO⁻) group.

Computational studies would calculate the relative energies of these two forms. In the gas phase, the neutral form is typically more stable. However, in polar solvents like water, the zwitterionic form can be stabilized through interactions with solvent molecules. researchgate.net Theoretical calculations can model these solvent effects, often using a Polarizable Continuum Model (PCM), to predict which tautomer is dominant in solution. researchgate.net For 3-aminobenzoic acid, the zwitterionic form is known to be the constituent of polymorphs that crystallize from aqueous solutions. researchgate.net

Electronic Properties and Reactivity Prediction

The distribution of electrons within the molecule governs its reactivity, polarity, and intermolecular interactions.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the outermost orbital containing electrons. It is associated with the molecule's ability to donate electrons (nucleophilicity). Regions of the molecule with a high HOMO density are likely sites for electrophilic attack.

LUMO: Represents the innermost orbital without electrons. It is associated with the molecule's ability to accept electrons (electrophilicity). Regions with high LUMO density are susceptible to nucleophilic attack.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com

For this compound, the HOMO is expected to be localized primarily on the amino group and the electron-rich aromatic ring system, while the LUMO would likely be distributed over the carboxylic acid group and the fluorophenyl ring. colab.wsresearchgate.net

Table 2: Illustrative Data from a Hypothetical FMO Analysis (DFT/B3LYP)

Parameter Energy (eV) Description
E_HOMO -6.21 Electron-donating ability
E_LUMO -1.85 Electron-accepting ability

| Energy Gap (ΔE) | 4.36 | Chemical reactivity/stability |

Note: This table is illustrative and does not represent actual experimental or calculated data for this compound.

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, visualizes the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential.

Red Regions: Indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue Regions: Indicate positive electrostatic potential (electron-poor areas), which are attractive to nucleophiles. These are often located around hydrogen atoms, particularly the acidic proton of the carboxyl group.

Green/Yellow Regions: Indicate neutral or weakly polarized areas.

For this compound, the MEP map would show strong negative potential (red) around the oxygen atoms of the carboxyl group and a lesser negative potential around the nitrogen of the amino group. A strong positive potential (blue) would be expected on the hydrogen atom of the carboxyl group's hydroxyl. nih.gov This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding. researchgate.net

The pKa value is a quantitative measure of a compound's acidity in a solution. Computational methods can predict pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent. researchgate.net

This compound has two ionizable groups:

Carboxylic Acid (-COOH): This group is acidic and will donate a proton. Its pKa is expected to be similar to that of benzoic acid (pKa ≈ 4.2), but modified by the electronic effects of the amino and fluorophenyl substituents. soka.ac.jp The electron-withdrawing nature of the fluorophenyl group would slightly increase acidity (lower pKa), while the electron-donating amino group would decrease acidity (higher pKa).

Amino Group (-NH₂): This group is basic and can accept a proton to form an ammonium ion (-NH₃⁺). The pKa of its conjugate acid is a measure of its basicity. For 3-aminobenzoic acid, the pKa of the amino group is approximately 4.79. wikipedia.org

Theoretical calculations would involve optimizing the geometry of both the protonated and deprotonated forms of the molecule, calculating their free energies in solution (using a model like PCM), and using a thermodynamic cycle to determine the pKa. researchgate.net

Table 3: List of Compounds Mentioned

Compound Name
This compound
Benzoic acid

Reaction Mechanism Elucidation and Transition State Analysis

Understanding the formation and transformation of this compound is crucial for optimizing its synthesis and predicting its chemical behavior. Computational methods allow for the detailed exploration of reaction pathways, the identification of transient intermediates, and the characterization of transition states.

The synthesis of substituted biaryl compounds like this compound often involves cross-coupling reactions. Computational modeling can be used to investigate the mechanisms of these synthetic routes. For instance, a plausible synthesis could involve a Suzuki coupling reaction. Theoretical studies would model the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

DFT calculations are employed to determine the geometries of reactants, intermediates, products, and transition states along the reaction coordinate. By mapping the potential energy surface, the most energetically favorable pathway can be identified. For example, in studying reaction mechanisms, researchers can analyze the bonding evolution theory (BET) to elucidate the precise sequence of bond formation and cleavage during a reaction. mdpi.com This level of detail helps in understanding the role of catalysts, solvents, and substituent effects on the reaction outcome.

A critical aspect of modeling reaction mechanisms is the calculation of activation energy barriers, which govern the kinetics of a chemical reaction. nih.gov By locating the transition state structure on the potential energy surface, the energy difference between the transition state and the reactants (the activation energy) can be calculated.

Theoretical-kinetic analysis using methods like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory can predict pressure- and temperature-dependent rate constants. nih.gov These calculations provide quantitative predictions of how fast a reaction will proceed under specific conditions. For a multi-step synthesis, identifying the rate-determining step—the one with the highest energy barrier—is essential for optimizing reaction conditions to improve yield and efficiency.

Table 1: Illustrative Energy Profile for a Hypothetical Reaction Step This table presents hypothetical data for the calculated energy barriers of a key step in a potential synthetic pathway for this compound, as would be determined by DFT calculations.

Reaction StepComputational MethodRelative Energy (kcal/mol)
ReactantsB3LYP/6-311++G(d,p)0.0
Transition State (TS1)B3LYP/6-311++G(d,p)+15.5
IntermediateB3LYP/6-311++G(d,p)-5.2
Transition State (TS2)B3LYP/6-311++G(d,p)+12.8
ProductsB3LYP/6-311++G(d,p)-20.7

Spectroscopic Property Prediction

Computational chemistry is an invaluable tool for predicting and interpreting various types of spectra. These theoretical predictions can aid in the structural confirmation of synthesized molecules and provide a deeper understanding of their electronic structure.

DFT calculations are widely used to predict the vibrational (IR) and NMR spectra of molecules. researchgate.net For this compound, theoretical calculations would begin with the optimization of its ground state geometry.

Infrared (IR) Spectroscopy: Following geometry optimization, frequency calculations are performed. These calculations yield the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors in the computational method. dergipark.org.tr Assignments of specific vibrational modes (e.g., C=O stretch of the carboxylic acid, N-H stretch of the amine, C-F stretch) can be made with confidence. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR chemical shifts. dergipark.org.tr Theoretical ¹H and ¹³C NMR chemical shifts are calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net These calculations can predict the chemical shifts for each unique proton and carbon atom in the molecule, which is invaluable for interpreting experimental NMR data and confirming the molecular structure. researchgate.netdergipark.org.tr

Table 2: Representative Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for a Related Aminobenzoic Acid Derivative This table illustrates the typical agreement between theoretically predicted and experimentally measured NMR chemical shifts, as would be expected for this compound. Data is based on methodologies applied to similar compounds. researchgate.net

Carbon AtomExperimental δ (ppm)Calculated δ (ppm) (GIAO/DFT)
C (Carboxyl)168.3170.1
C-NH₂149.2150.5
C-H129.3130.2
C-H118.4119.5
C-H117.1118.0
C (ipso)131.7132.4

UV-Visible Absorption and Emission Properties

The electronic properties of this compound, such as its UV-Visible absorption and fluorescence, can be investigated using Time-Dependent Density Functional Theory (TD-DFT). These calculations provide information about the electronic transitions between molecular orbitals.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy difference between these frontier orbitals (the HOMO-LUMO gap) provides a first approximation of the electronic transition energy. ijopaar.com TD-DFT calculations yield more accurate predictions of vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in the experimental UV-Vis spectrum. researchgate.net

Furthermore, computational studies can model the effect of different solvents on the absorption and emission spectra, a phenomenon known as solvatochromism. By calculating properties in the excited state, it is possible to predict fluorescence wavelengths and understand processes such as intramolecular charge transfer (ICT), which can be significant in molecules containing both electron-donating (amino) and electron-withdrawing (fluorophenyl, carboxyl) groups.

Molecular Dynamics Simulations

While quantum mechanical methods describe the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its dynamic behavior over time. nih.gov MD simulations model the movements of atoms and molecules based on a classical force field, allowing for the investigation of conformational changes, intermolecular interactions, and behavior in solution. rsc.org

For this compound, MD simulations could be used to:

Explore Conformational Landscapes: Identify the most stable conformations of the molecule in different environments (e.g., vacuum, water, organic solvents) by simulating its rotational freedom, particularly around the bond connecting the two phenyl rings.

Study Solvation: Analyze the interactions between the solute molecule and solvent molecules. This includes examining the structure of the solvation shell and the formation of hydrogen bonds between the amino and carboxyl groups and protic solvents.

Investigate Self-Assembly: At higher concentrations, MD simulations can predict whether molecules of this compound tend to aggregate and can characterize the structure of these aggregates. rsc.org This is particularly relevant for aromatic amino acids, which are known to self-assemble into ordered structures. rsc.org

MD simulations provide a bridge between the static picture of a single molecule and the macroscopic properties of the bulk material, offering insights into how molecular structure dictates behavior in a condensed phase.

Conformational Dynamics in Solution

The conformational flexibility of this compound is a key determinant of its chemical and biological properties. The molecule's structure, characterized by two phenyl rings linked by a single bond, allows for rotation around this bond, leading to different spatial arrangements or conformations. The presence of substituents—an amino group, a carboxylic acid group, and a fluorine atom—further influences the conformational landscape.

Computational studies on structurally related fluorinated biphenyl (B1667301) carboxylic acids, such as the anti-inflammatory drug diflunisal, have revealed the existence of distinct conformers. nih.gov These studies, often employing techniques like Nuclear Magnetic Resonance (NMR) spectroscopy in weakly ordering media, have identified "cis" and "trans" type conformers. This classification is based on the relative orientation of the fluorine atom and the carboxylic acid group with respect to the inter-ring carbon-carbon bond. nih.gov In the "trans" conformer, the fluorine and carboxylic acid groups are on opposite sides, which is generally found to be the more stable arrangement. nih.gov Conversely, in the "cis" conformer, these groups are on the same side, representing a less stable state. nih.gov

Molecular dynamics (MD) simulations provide a powerful method to explore the conformational dynamics of the molecule in a solution environment over time. rsc.org By simulating the motion of the molecule and the surrounding solvent molecules, MD can reveal the preferred conformations in different solvents and the transitions between them. Such simulations on analogous aromatic amino acids have shown that these molecules can adopt a mixture of conformers in solution, with the population of each state being influenced by both intramolecular forces and interactions with the solvent. nih.gov

A hypothetical conformational analysis of this compound would likely reveal a non-planar arrangement of the phenyl rings as the most stable conformation to minimize steric hindrance between the ortho-hydrogens. The precise dihedral angle would be influenced by the electronic effects of the substituents and their interactions with the solvent.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (°)Relative Energy (kcal/mol)Conformation
0HighPlanar (Steric Clash)
45LowTwisted
90IntermediatePerpendicular
135LowTwisted
180HighPlanar (Steric Clash)

This table is illustrative and based on general principles of biphenyl conformation. Actual values would require specific computational calculations.

Interaction with Solvents and Other Molecules

The interaction of this compound with its molecular environment is crucial for its solubility, reactivity, and biological activity. These interactions are primarily governed by non-covalent forces such as hydrogen bonds, dipole-dipole interactions, and van der Waals forces.

The amino (-NH2) and carboxylic acid (-COOH) groups are capable of acting as both hydrogen bond donors and acceptors. In protic solvents like water or methanol, these groups will form strong hydrogen bonds with the solvent molecules. The fluorine atom, being highly electronegative, can also participate in weaker hydrogen bonds and other electrostatic interactions. nih.gov

Computational methods such as Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) have been used to investigate intermolecular hydrogen bonds in benzoic acid derivatives. mdpi.com These studies provide detailed insights into the dynamics of these bonds, including proton transfer phenomena. mdpi.com

The interaction with other molecules, such as biological macromolecules, is the basis for the compound's potential pharmacological activity. Molecular docking is a computational technique used to predict the binding mode and affinity of a small molecule to a protein or other receptor. These studies can identify key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for binding. For instance, the amino group might interact with an acidic residue in a binding pocket, while the fluorophenyl group could engage in hydrophobic interactions.

Table 2: Potential Intermolecular Interactions of this compound

Functional GroupPotential Interaction TypeInteracting Partner
Carboxylic AcidHydrogen Bond Donor/AcceptorPolar solvents, Amino acid residues (e.g., Arginine, Lysine)
Amino GroupHydrogen Bond Donor/AcceptorPolar solvents, Amino acid residues (e.g., Aspartate, Glutamate)
Fluorophenyl GroupHydrophobic Interactions, π-π StackingAromatic amino acid residues (e.g., Phenylalanine, Tyrosine)
Fluorine AtomWeak Hydrogen Bonds, Dipole-Dipole InteractionsPolar groups

Quantitative Structure-Activity Relationships (QSAR) for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For instance, QSAR studies on benzoylaminobenzoic acid derivatives as antibacterial agents have shown that inhibitory activity is often correlated with properties such as hydrophobicity, molar refractivity, and aromaticity. nih.gov The presence of specific functional groups, such as hydroxyl groups, was also found to be conducive to activity, while the presence of heteroatoms in certain positions could be detrimental. nih.gov

In the context of this compound, a QSAR study on a series of analogs with varying substituents on the phenyl rings could elucidate the role of the amino, fluoro, and carboxylic acid groups in a particular biological activity. Key molecular descriptors that would likely be important include:

Electronic Descriptors: Hammett constants, partial atomic charges, and dipole moment, which would reflect the influence of the electron-withdrawing fluorine atom and the electron-donating amino group.

Steric Descriptors: Molar refractivity, van der Waals volume, and steric parameters (e.g., Taft's Es), which would describe the size and shape of the molecule and its substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or distribution coefficient (logD), which would quantify the molecule's lipophilicity and its ability to cross cell membranes.

A typical QSAR model can be represented by a linear equation of the form:

Biological Activity = c0 + c1(Descriptor1) + c2(Descriptor2) + ... + cn(Descriptor n)

Where the coefficients (c1, c2, etc.) are determined by statistical regression analysis.

Table 3: Common Molecular Descriptors in QSAR Studies of Benzoic Acid Analogs

Descriptor TypeExample DescriptorProperty RepresentedPotential Influence on Activity
ElectronicHammett Constant (σ)Electron-donating/withdrawing nature of substituentsReceptor binding affinity, metabolic stability
StericMolar Refractivity (MR)Molecular volume and polarizabilityFit within a binding pocket
HydrophobicLogPLipophilicityMembrane permeability, protein binding
TopologicalKier & Hall Indices (κ)Molecular shape and branchingSpecificity of interaction

By synthesizing and testing a series of analogs of this compound and applying QSAR modeling, researchers could develop a predictive model to guide the optimization of its biological activity.

Potential Applications in Materials Science

Role as Molecular Building Blocks for Advanced Materials

The bifunctional nature of 3-Amino-5-(3-fluorophenyl)benzoic acid, possessing both an amine (-NH₂) and a carboxylic acid (-COOH) group, allows it to act as a versatile monomer or ligand for the synthesis of complex macromolecular structures.

Aminobenzoic acids are well-established monomers for the synthesis of aromatic polyamides (aramids), a class of high-performance polymers known for their exceptional thermal stability and mechanical strength. The direct polycondensation of aminobenzoic acid monomers leads to the formation of strong, rigid polymer chains. zenodo.org The incorporation of a fluorophenyl substituent, as in this compound, is anticipated to impart several desirable properties to the resulting polymers:

Enhanced Solubility: The fluorine-containing group can disrupt chain packing and increase polymer solubility in organic solvents, facilitating processing.

Modified Dielectric Properties: Fluorination typically lowers the dielectric constant of polymers, making them suitable for applications in microelectronics.

Low Moisture Absorption: The hydrophobic nature of the fluorophenyl group can reduce water uptake, which is beneficial for maintaining mechanical and electrical properties in humid environments.

The compound can also be used as a comonomer to functionalize other polymers. For instance, copolymers of aniline (B41778) and m-aminobenzoic acid have been synthesized to create functional conductive polymers for sensor applications. scientific.net By analogy, incorporating this compound could produce fluorinated polyanilines with unique sensing capabilities.

Table 1: Potential Properties Conferred by Fluorinated Aminobenzoic Acid Monomers in Polymer Synthesis
PropertyAnticipated Effect of this compoundRationalePotential Application
Thermal StabilityIncreaseHigh C-F bond energy and aromatic structure.Aerospace components, high-temperature films
SolubilityIncreaseDisruption of polymer chain packing.Solution-processable films and coatings
Dielectric ConstantDecreaseHigh electronegativity and low polarizability of fluorine.Microelectronics, high-frequency circuit boards
Moisture ResistanceIncreaseHydrophobic nature of the fluorophenyl group.Protective coatings, electronic packaging

The rigid structure and divergent functional groups of this compound make it an excellent candidate as a linker or ligand for the construction of dendrimers and metal-organic frameworks (MOFs).

Dendrimers: Dendrimers are highly branched, monodisperse macromolecules. The synthesis of dendrimers often involves the step-wise addition of branching units to a central core. nih.gov Aminobenzoic acids can be used to build dendritic wedges. Functionalizing the surface of existing dendrimers, such as poly(amidoamine) (PAMAM) dendrimers, with fluorinated benzoic acids has been shown to create new vectors with controlled properties. core.ac.uk Using this compound could allow for the synthesis of novel fluorinated dendrimers where the fluorine atoms provide a unique spectroscopic tag (¹⁹F NMR) and modify the molecule's self-assembly and encapsulation properties. orientjchem.orgresearchgate.net

Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic ligand is crucial in determining the MOF's pore size, structure, and functionality. globethesis.com Aminobenzoic acids and their derivatives are widely used as ligands in MOF synthesis. mdpi.comekb.eg For example, 2-amino-1,4-benzenedicarboxylic acid is a common linker used to create functional MOFs that can undergo post-synthetic modification at the amino group. ekb.eg

The use of fluorinated linkers in MOF chemistry is also a growing field, as fluorine atoms can tune the sorption properties and chemical stability of the framework. rsc.orgrsc.org Therefore, this compound combines three key features for an advanced MOF ligand:

A carboxylate group to coordinate with metal centers.

An amine group that can act as an additional coordination site or be used for post-synthetic modification.

A fluorinated ring to control the framework's hydrophobicity and electronic properties.

Table 2: Comparison of Ligands Used in MOF Synthesis
LigandFunctional GroupsKey FeatureResulting MOF Property
Terephthalic Acid2x -COOHSymmetric, rigid dicarboxylateHigh porosity, thermal stability
2-Aminoterephthalic Acid2x -COOH, 1x -NH₂Amenable to post-synthetic modificationCatalytic activity, sensor capabilities
4,4'-(Hexafluoroisopropylidene)bis(benzoic acid)2x -COOH, -C(CF₃)₂-Fluorinated, flexible linkerHydrophobicity, specific gas sorption rsc.org
This compound (Potential)1x -COOH, 1x -NH₂, 1x F-PhMultifunctional, fluorinatedTunable porosity, hydrophobicity, catalytic sites

Optoelectronic Applications

The aromatic and electronically active nature of this compound suggests its potential use as an intermediate or building block for materials in optoelectronic devices.

The performance of OLEDs relies heavily on the properties of the organic materials used in the emissive and charge-transporting layers. noctiluca.eu Host materials in the emissive layer are critical for efficiently transferring energy to the light-emitting dopants. ossila.com These materials often consist of molecules with good chemical and thermal stability, such as carbazole (B46965) and phosphine (B1218219) oxide derivatives. noctiluca.eu

The introduction of fluorine into emitter or host molecules is a common strategy to tune their electronic properties, emission color, and device efficiency. rsc.org Aromatic amines are frequently used as building blocks for hole-transport materials. The structure of this compound, containing both a fluorinated aromatic system and an amine, makes it a valuable precursor for synthesizing more complex molecules for OLED applications. It could be incorporated into larger molecular structures designed to function as:

Host Materials: By providing a high triplet energy backbone and good thermal stability.

Thermally Activated Delayed Fluorescence (TADF) Emitters: Where the fluorine substitution can help modulate the energy levels between singlet and triplet states. rsc.org

Hole-Transport Layer (HTL) Materials: Leveraging the electron-donating nature of the aromatic amine moiety.

Molecules that exhibit fluorescence are essential tools in biological imaging and chemical sensing. The fluorescence properties of a compound are dictated by its electronic structure. Aminobenzoic acid derivatives, such as ortho-aminobenzoic acid (anthranilic acid), are known fluorophores used in creating fluorescent peptides. nih.gov The fluorescence can be sensitive to the local environment, making them useful as probes.

The compound this compound contains a conjugated aromatic system that is a prerequisite for fluorescence. The interplay between the electron-donating amino group and the electron-withdrawing carboxylic acid and fluorophenyl groups could lead to interesting photophysical properties, such as environment-sensitive fluorescence (solvatochromism). Similar structures, like aminobenzocoumarins, have been developed as pH-responsive fluorescent probes. researchgate.net By modifying the amine or carboxylic acid groups, this compound could serve as a scaffold for a new class of fluorescent dyes or sensors tailored for specific analytes or environments.

Development of Functional Surfaces and Coatings

The ability to precisely control the chemical and physical properties of surfaces is crucial in fields ranging from biocompatible materials to microelectronics. Self-assembled monolayers (SAMs) are a key technology for achieving this control, where organic molecules spontaneously form an ordered single layer on a substrate. scientific.net

This compound is well-suited for surface functionalization for several reasons:

Anchoring Groups: Both the carboxylic acid and the amino group can serve as anchors to bind the molecule to various surfaces. Carboxylic acids readily bind to metal oxide surfaces (e.g., alumina, titania), while amines can react with surfaces functionalized with epoxy or aldehyde groups. acs.org

Surface Property Modification: The exposed fluorophenyl group would dominate the properties of the functionalized surface. Fluorinated surfaces are known for their low surface energy, leading to both hydrophobicity (water-repellency) and oleophobicity (oil-repellency). uh.edudigitellinc.com This makes them ideal for creating anti-fouling, anti-stick, or low-friction coatings.

Controlled Assembly: Research has shown that fluorination can significantly alter the self-assembly behavior of carboxylic acids on surfaces, in some cases favoring the formation of bimolecular networks over homomolecular ones. rsc.orgrsc.org This offers a route to create complex, multicomponent surface architectures.

The compound could be used to functionalize nanoparticles, metal surfaces, or polymer films, imparting specific surface properties required for advanced applications. For example, coating a medical device with a SAM of this molecule could reduce protein adsorption and improve biocompatibility.

Advanced Separations and Adsorption Materials

While direct studies on "this compound" for advanced separation and adsorption materials are not extensively documented in publicly available literature, its chemical structure suggests significant potential. As an aromatic diamine precursor with fluorine substitution, it is a promising building block for synthesizing high-performance polymers and metal-organic frameworks (MOFs) tailored for specialized separation and adsorption applications. The presence of both an amine and a carboxylic acid group, along with a fluorophenyl moiety, allows for the creation of materials with unique permselectivity and adsorption characteristics.

Polymers for Gas Separation Membranes:

The incorporation of fluorine-containing monomers, such as derivatives of this compound, into aromatic polyamides and polyimides is a key strategy for enhancing the performance of gas separation membranes. The presence of fluorine, particularly the trifluoromethyl (-CF3) group, can significantly increase the fractional free volume of the polymer matrix. This, in turn, enhances gas permeability. Furthermore, the polar nature of the C-F bond can improve the selectivity for certain gases, such as CO2.

Research on fluorinated aromatic polyimides has demonstrated their potential in gas separation. For instance, polyimides synthesized from diamines containing CF3 groups have shown improved gas transport properties. The introduction of these bulky, electron-withdrawing groups can disrupt polymer chain packing, leading to higher gas permeability while maintaining or even improving selectivity for certain gas pairs like O2/N2 and CO2/CH4.

Table 1: Gas Permeability and Selectivity of Fluorinated Aromatic Polyimides (Analogous Systems)

PolymerGas PairPermeability (Barrer)Ideal SelectivityReference
6FDA-BFAPBO2/N2-- uva.es
6FDA-4MeBFAPBO2/N2-- uva.es
6FDA-6MeBFAPBO2/N2-- uva.es
6FDA-TMDATO2/N23743.3 nih.govacs.org
PMDA-TMDATO2/N26803.8 nih.govacs.org

Note: The data presented is for analogous polymer systems to illustrate the potential performance of materials derived from fluorinated aminobenzoic acids. 6FDA-BFAPB, 6FDA-4MeBFAPB, and 6FDA-6MeBFAPB are polyimides based on diamines with CF3 groups. 6FDA-TMDAT and PMDA-TMDAT are polyimides of intrinsic microporosity.

Metal-Organic Frameworks (MOFs) for Adsorption:

The bifunctional nature of this compound, possessing both a carboxylic acid and an amino group, makes it an excellent candidate for a linker in the synthesis of Metal-Organic Frameworks (MOFs). The carboxylic acid group can coordinate with metal ions to form the framework structure, while the amino group can be oriented within the pores of the MOF.

Amine-functionalized MOFs are particularly promising for the selective adsorption of acidic gases like CO2. The basic amine groups provide strong adsorption sites, leading to high uptake capacity and selectivity, which is crucial for applications such as carbon capture from flue gas. The presence of the fluorophenyl group could further enhance the material's properties by modifying the electronic environment of the pores and potentially improving its stability and selectivity for other fluorinated compounds.

Studies on amine-functionalized MOFs have consistently shown their superior performance in CO2 capture compared to their non-functionalized counterparts. For example, the introduction of amino groups into the framework of MOF-74 has been shown to significantly increase its CO2 adsorption capacity.

Table 2: CO2 Adsorption Capacities of Amine-Functionalized MOFs (Analogous Systems)

MOF MaterialCO2 Adsorption Capacity (mmol/g)ConditionsReference
Mg-MOF-74~3.5303 K eeer.org
Mg-MOF-1/8NH23.9303 K eeer.orgeeer.org
mmen-Mg/DOBPDCHigh- frontiersin.orgnih.gov
mda-Zn/DOBPDCHigh- frontiersin.orgnih.gov
MOF-NH2/GO composite~6.9 (303.61 mg/g)25 °C, 9 bar d-nb.info

Future Research Directions and Emerging Paradigms

Exploration of Green Chemistry Routes for Synthesis

The synthesis of complex aromatic compounds often relies on traditional methods that can be resource-intensive and generate significant waste. The principles of green chemistry offer a more sustainable path forward. Future research into the synthesis of 3-Amino-5-(3-fluorophenyl)benzoic acid will likely focus on developing eco-friendly methodologies.

A key area of exploration will be the use of greener solvents, catalysts, and reaction conditions. For instance, moving away from hazardous organic solvents towards water or bio-based solvents would significantly reduce the environmental impact of the synthesis. Catalysis is another critical aspect, with a focus on developing highly efficient and recyclable catalysts to minimize waste and energy consumption. One-pot synthesis, where multiple reaction steps are carried out in a single reactor, is also a promising avenue for improving the efficiency and sustainability of the synthesis process. The development of such green synthetic routes will be crucial for the environmentally responsible production of this compound and its derivatives.

Integration with Flow Chemistry and Automated Synthesis

Flow chemistry, characterized by the continuous pumping of reagents through a reactor, offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and easier scalability. nih.gov The integration of flow chemistry with automated synthesis platforms is set to revolutionize the way molecules like this compound are produced.

Automated flow synthesis systems can enable the rapid optimization of reaction conditions, leading to higher yields and purity in shorter timeframes. acs.org This technology is particularly well-suited for the multi-step synthesis of complex molecules. For this compound, a potential flow-based approach could involve the sequential introduction of reagents into a series of interconnected reactors, each optimized for a specific transformation. This would not only streamline the synthesis but also allow for real-time monitoring and control of the process, ensuring consistent product quality.

Development of New Derivatization Methodologies

The functional groups present in this compound—the amino group and the carboxylic acid—provide reactive handles for a wide range of derivatization reactions. Developing novel derivatization methodologies will be key to expanding the chemical space around this core structure and exploring its potential applications.

Future research could focus on creating libraries of derivatives by reacting the amino or carboxylic acid groups with various reagents. This could lead to the discovery of new compounds with tailored properties, such as enhanced biological activity or improved material characteristics. Advanced derivatization techniques, such as those employing click chemistry or enzymatic catalysis, could offer highly efficient and selective ways to modify the parent molecule.

Advanced Hybrid Materials Incorporating the Chemical Compound

The unique electronic and structural features of fluorinated aromatic compounds make them attractive building blocks for the creation of advanced hybrid materials. researchgate.net Incorporating this compound into polymers, metal-organic frameworks (MOFs), or other material scaffolds could lead to the development of materials with novel properties and functionalities.

For example, the presence of the fluorine atom can impart properties such as increased thermal stability and hydrophobicity to a material. The amino and carboxylic acid groups, on the other hand, can serve as anchor points for attaching the molecule to a larger framework or for coordinating with metal ions in the formation of MOFs. nih.gov Research in this area could lead to the development of new materials for applications in electronics, catalysis, and separations.

Multiscale Computational Modeling and Data-Driven Discovery

Computational modeling and data-driven approaches are becoming increasingly important tools in chemical research. For a molecule like this compound, where experimental data is scarce, these methods can provide valuable insights into its properties and potential applications.

Multiscale computational modeling can be used to predict a wide range of properties, from the electronic structure of the molecule to its behavior in complex biological or material systems. scielo.org.za These predictions can help to guide experimental work and accelerate the discovery of new applications. Data-driven discovery, which involves the use of machine learning and artificial intelligence to analyze large datasets of chemical information, can also play a crucial role. By mining existing chemical databases, it may be possible to identify potential synthetic routes to this compound or to predict its biological activities based on the properties of similar molecules.

Interdisciplinary Research with Other Fields

The full potential of this compound is most likely to be realized through interdisciplinary research that bridges chemistry with other fields such as biology, medicine, and materials science. nih.gov

In the life sciences, the compound could be investigated for its potential as a therapeutic agent or as a probe for studying biological processes. The fluorine atom, for instance, can serve as a useful label for 19F-NMR studies. researchgate.net In materials science, the compound could be explored as a component of new functional materials, as discussed above. Collaborations between chemists and researchers in these and other fields will be essential for unlocking the full potential of this and other novel chemical compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 3-Amino-5-(3-fluorophenyl)benzoic acid, and how can reaction efficiency be optimized?

  • Answer : A key approach involves multi-step functionalization of benzoic acid derivatives. For example, halogenated intermediates (e.g., 3-fluoro-5-nitrobenzoic acid) can undergo catalytic hydrogenation or reductive amination to introduce the amino group . Optimization strategies include:

  • Catalyst selection : Palladium on carbon (Pd/C) for nitro group reduction.
  • Temperature control : Maintaining 25–50°C to avoid side reactions.
  • Purification : Column chromatography or recrystallization to isolate the product.
  • Yields : Reported yields for analogous compounds range from 48–75% depending on substituents .

Q. How can researchers validate the purity and structural integrity of this compound post-synthesis?

  • Answer : Analytical techniques include:

Method Purpose Conditions Reference
HPLCPurity assessment (>97% area%)Reverse-phase C18 column, UV detection at 254 nm
Neutralization TitrationQuantifying acidic protonsTitrant: 0.1M NaOH, indicator: phenolphthalein
1^1H/19^{19}F NMRConfirm substituent positionsDeuterated DMSO, internal standard: TMS
Discrepancies in melting points (e.g., 141–146°C vs. literature values) should prompt DSC verification .

Advanced Research Questions

Q. What strategies resolve contradictions in reported physical properties of fluorinated benzoic acid derivatives?

  • Answer : Discrepancies (e.g., melting points, solubility) arise from polymorphic forms or impurities. Mitigation steps:

  • Recrystallization : Use ethanol/water mixtures to isolate stable polymorphs.
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) to identify phase transitions.
  • Spectroscopic Cross-Validation : Compare IR and 13^{13}C NMR data with computational simulations (DFT) .
    • Example: For 3-Amino-5-(trifluoromethyl)benzoic acid, melting points vary between 141–145°C due to hygroscopicity; storing under inert gas (Ar/N2_2) minimizes degradation .

Q. How can computational chemistry predict the reactivity of this compound under varying conditions?

  • Answer : Density Functional Theory (DFT) calculations model:

  • Electrophilic Aromatic Substitution : Fluorine’s electron-withdrawing effects direct reactions to meta/para positions.
  • Acid-Base Behavior : pKa prediction (~3.5–4.2) using COSMO-RS solvation models.
  • Degradation Pathways : Simulate oxidative stability under light/heat using molecular dynamics .

Q. What advanced techniques elucidate the crystal structure of fluorinated benzoic acid derivatives?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement:

  • Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100–150 K to minimize thermal motion.
  • Refinement : SHELXTL software for anisotropic displacement parameters and hydrogen bonding networks .
  • Example: Analogous compounds (e.g., 3-Amino-5-(trifluoromethyl)benzoic acid) show planar carboxyl groups and C-F···H-N interactions stabilizing the lattice .

Methodological Considerations

Q. What are the recommended storage protocols for this compound to prevent degradation?

  • Answer :

  • Temperature : Store at 2–8°C in amber vials to block UV-induced decomposition.
  • Atmosphere : Under inert gas (Ar/N2_2) to avoid oxidation.
  • Moisture Control : Desiccants (silica gel) in sealed containers .

Q. How can LC-MS/MS improve trace analysis of degradation products in fluorinated benzoic acids?

  • Answer :

  • Ionization : Electrospray ionization (ESI) in negative mode for carboxylate detection.
  • Fragmentation : Collision-induced dissociation (CID) at 20–40 eV to identify cleavage patterns.
  • Quantitation : Isotope-labeled internal standards (e.g., 13^{13}C6_6-benzoic acid) for calibration .

Data Contradiction Analysis

Q. How should researchers address conflicting bioactivity data in fluorinated benzoic acid derivatives?

  • Answer : Contradictions may stem from assay conditions (e.g., pH, solvent). Solutions:

  • Standardized Protocols : Use PBS (pH 7.4) for solubility and cell-based assays.
  • Control Experiments : Include positive controls (e.g., 4-fluorobenzoic acid) to benchmark activity.
  • Meta-Analysis : Cross-reference results across multiple studies (e.g., Reaxys, PubChem) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.